molecular formula C15H23N5O2 B10811257 1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione

1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione

Cat. No.: B10811257
M. Wt: 305.38 g/mol
InChI Key: ODBOMBHMOOJOJF-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a piperidine ring attached to the purine core, along with methyl and propan-2-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the purine core.

    Methylation and Alkylation: Methyl and propan-2-yl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This typically includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing solvents that facilitate the desired reactions and allow for easy purification.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and minimize side products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the purine core, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new alkyl or aryl groups.

Scientific Research Applications

1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: Another purine derivative with similar structural features.

    8-(3-®-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: A compound with a piperidine ring and additional functional groups.

Uniqueness

1,3-Dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H23N5O2

Molecular Weight

305.38 g/mol

IUPAC Name

1,3-dimethyl-8-piperidin-1-yl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C15H23N5O2/c1-10(2)20-11-12(17(3)15(22)18(4)13(11)21)16-14(20)19-8-6-5-7-9-19/h10H,5-9H2,1-4H3

InChI Key

ODBOMBHMOOJOJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(N=C1N3CCCCC3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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